molecular formula C10H13Cl2N3 B1451512 [3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride CAS No. 1185298-57-0

[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride

Cat. No.: B1451512
CAS No.: 1185298-57-0
M. Wt: 246.13 g/mol
InChI Key: SGXHALBNLDWWKE-UHFFFAOYSA-N
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Description

[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride: is a chemical compound with the empirical formula C10H13Cl2N3 and a molecular weight of 246.14 g/mol It is a derivative of benzylamine, where the benzyl group is substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride typically involves the reaction of 3-(1H-pyrazol-1-yl)benzylamine with hydrochloric acid. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature.

    Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent production.

    Purification Steps: Such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the pyrazole ring or the benzylamine moiety can be modified.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products:

    Oxidation Products: Depending on the conditions, oxidation can lead to the formation of various oxidized derivatives.

    Reduction Products: Reduction typically yields the corresponding amine or alcohol derivatives.

    Substitution Products: Substitution reactions can yield a variety of substituted pyrazole or benzylamine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals.

Industry:

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The benzylamine moiety can enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

  • [3-(1H-Pyrazol-1-YL)phenyl]amine
  • [3-(1H-Pyrazol-1-YL)benzyl]alcohol
  • [3-(1H-Pyrazol-1-YL)benzyl]chloride

Uniqueness:

  • Structural Features: The presence of both the pyrazole ring and the benzylamine moiety makes [3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride unique compared to its analogs.
  • Chemical Reactivity: Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, highlights its versatility.

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;;/h1-7H,8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXHALBNLDWWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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